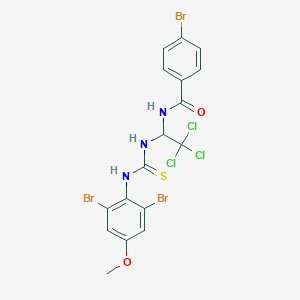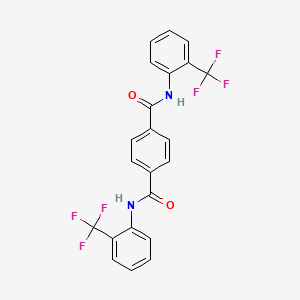
4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C17H13Br3Cl3N3O2S and a molecular weight of 669.447 g/mol . This compound is notable for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Halogenation: Introduction of bromine and chlorine atoms into the benzamide structure.
Amination: Incorporation of the anilino group through nucleophilic substitution reactions.
Carbothioylation: Addition of the carbothioyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully monitored to maintain the purity and yield of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogen exchange reactions using halide salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ME-N-(2,2,2-Tri-CL-1-(((2,4-DI-BR-5-me-anilino)carbothioyl)amino)ET)benzamide
- 3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-me-anilino)carbothioyl)amino)ET)benzamide
- 2-CL-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-methylanilino)carbothioyl)amino)ET)benzamide
Uniqueness
4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
303063-06-1 |
|---|---|
Formule moléculaire |
C17H13Br3Cl3N3O2S |
Poids moléculaire |
669.4 g/mol |
Nom IUPAC |
4-bromo-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H13Br3Cl3N3O2S/c1-28-10-6-11(19)13(12(20)7-10)24-16(29)26-15(17(21,22)23)25-14(27)8-2-4-9(18)5-3-8/h2-7,15H,1H3,(H,25,27)(H2,24,26,29) |
Clé InChI |
KIUOXOQQOZKFEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)

acetate](/img/structure/B11993105.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993110.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)

![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)
![4-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11993130.png)


![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)

